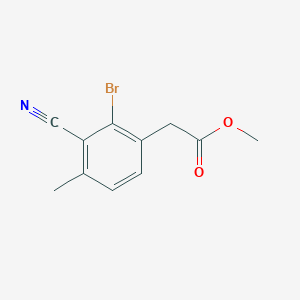
Methyl 2-bromo-3-cyano-4-methylphenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-3-cyano-4-methylphenylacetate, also known as MBBCMPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of phenylacetic acid, and is composed of a methyl group, a bromine atom, a cyanide group, and a methylphenyl group. MBBCMPA is a colorless liquid at room temperature and has a pungent odor. It has a melting point of -35°C and a boiling point of 137°C.
Applications De Recherche Scientifique
Methyl 2-bromo-3-cyano-4-methylphenylacetate has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzymes, and as an antioxidant. It has also been used in studies of the effects of various drugs on the central nervous system, and in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-cyano-4-methylphenylacetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of various drugs. Additionally, it has been suggested that Methyl 2-bromo-3-cyano-4-methylphenylacetate may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Methyl 2-bromo-3-cyano-4-methylphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, it has been shown to have antioxidant activity, and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-3-cyano-4-methylphenylacetate has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, it is toxic and should be handled with care.
Orientations Futures
Methyl 2-bromo-3-cyano-4-methylphenylacetate has potential for a variety of future applications, including as a drug delivery system, as an inhibitor of enzymes, and as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-bromo-3-cyano-4-methylphenylacetate and to identify potential therapeutic uses. Additionally, further research is needed to identify potential toxic effects and to develop methods for safe and effective use in laboratory experiments.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-3-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-8(5-10(14)15-2)11(12)9(7)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCLVOGEADBSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-4-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



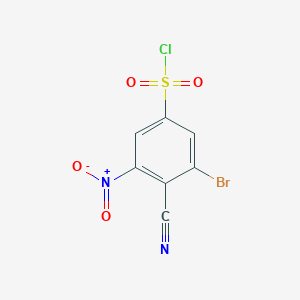
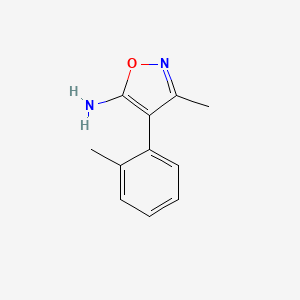

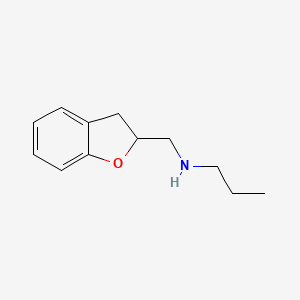
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)
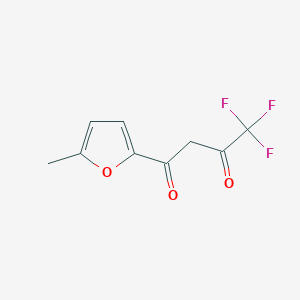
![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)

![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)
![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)
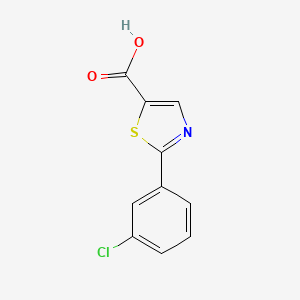
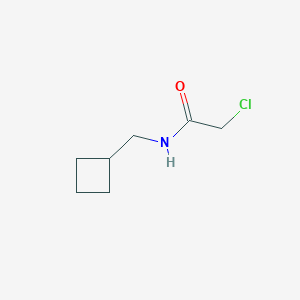
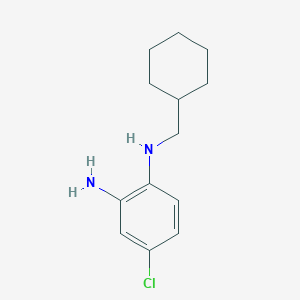
![N-[(2,5-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1417026.png)